molecular formula C27H24F3N5O2 B610945 Sphinx31 CAS No. 1818389-84-2

Sphinx31

Katalognummer B610945
CAS-Nummer: 1818389-84-2
Molekulargewicht: 507.5172
InChI-Schlüssel: VURLRACCOCGFDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sphinx31, also known as SPHINX31, is a potent and selective inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) with an IC50 of 5.9 nM . It inhibits the phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1) and decreases the mRNA expression of pro-angiogenic VEGF-A165a isoform .


Molecular Structure Analysis

The molecular formula of Sphinx31 is C27H24F3N5O2 . The InChI code is InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) . The canonical SMILES is C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 .


Physical And Chemical Properties Analysis

Sphinx31 has a molecular weight of 507.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of Sphinx31 are both 507.18820951 g/mol .

Wissenschaftliche Forschungsanwendungen

Inhibition of Melanoma Cell Growth and Aggressiveness

Sphinx31 has been found to suppress splicing factor phosphorylation and inhibit melanoma cell growth and aggressiveness . This was demonstrated in a study involving A375 (cutaneous melanoma cell) and 92-1 (ocular melanoma cell), where cell viability was determined using MTT viability assays . The inhibitory effect of Sphinx31 on melanoma cell viability was presented in a dose- and time-dependent manner .

Suppression of Kinase Activity

Western blot analysis performed in the same study revealed that Sphinx31 suppresses kinase activity . A decrease in phosphorylated Serine/Arginine-rich Splicing Factors (pSRSFs) was demonstrated by both cells .

Growth Inhibition

The growth inhibition of Sphinx31 was examined by clonogenic assay, with the size and number of both A375 and 92-1 cell colonies decreasing . The results of Sphinx31 in other cancer phenotypes studies on A375 cells showed a significant effect on growth inhibition .

Reduction of Dead-Evasion and Migration Abilities

The findings of the study reveal that Sphinx31 reduces the dead-evasion and migration abilities of the A375 cell . This data should serve as a strong foundation for developing new alternative therapeutic strategies for melanoma treatment by targeting SRPK1 activation .

Synthetic Lethal Interaction with Indisulam

A dropout CRISPR screen identified SRPK1 loss as a synthetic lethal interaction with indisulam that can be exploited therapeutically by the SRPK1 inhibitor Sphinx31 . This suggests that Sphinx31 could be used in combination with indisulam to enhance its therapeutic effect .

Modulation of Cancer Cell Response to Indisulam

Sphinx31 has been found to modulate cancer cell response to indisulam . It was observed that the cytotoxic effect of indisulam combined with Sphinx31 was more potent than the genetic knock-out of SRPK1 combined with indisulam .

Wirkmechanismus

Target of Action

Sphinx31 is a potent and selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1) . SRPK1 is a key splicing regulator that is overexpressed in various types of cancer, including leukemia . It plays a crucial role in the regulation of mRNA splicing through the phosphorylation of Serine/Arginine-rich Splicing Factors (SRSFs) .

Mode of Action

Sphinx31 interacts with SRPK1 and inhibits its activity . This inhibition suppresses the phosphorylation of SRSFs, which are responsible for mRNA splicing . The suppression of kinase activity by Sphinx31 has been observed in a dose- and time-dependent manner .

Biochemical Pathways

The inhibition of SRPK1 by Sphinx31 affects several biochemical pathways. One of the key pathways influenced is the ATR signaling pathway, which is involved in managing replicative stress . In Non-Small Cell Lung Carcinoma (NSCLC) cells with acquired resistance to platinum salts, Sphinx31 has been shown to inhibit ATR signaling, leading to enhanced genomic instability . Another pathway affected by Sphinx31 is the ATF4/CHOP pathway .

Pharmacokinetics

The pharmacokinetic properties of Sphinx31 contribute to its bioavailability and efficacy. It is soluble in DMSO and ethanol, which can facilitate its administration . .

Result of Action

The molecular and cellular effects of Sphinx31’s action are significant. It has been shown to inhibit cell growth and induce apoptosis in various cancer cells . For instance, in melanoma cells, Sphinx31 suppresses cell growth and aggressiveness . It also reduces the dead-evasion and migration abilities of these cells .

Action Environment

The action, efficacy, and stability of Sphinx31 can be influenced by various environmental factors. For example, the presence of other drugs can affect the action of Sphinx31. It has been found that SRPK1 loss can be a synthetic lethal interaction with the drug indisulam, and this interaction can be therapeutically exploited by Sphinx31 . .

Safety and Hazards

Sphinx31 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact with skin or eyes, it is recommended to wash out with copious amounts of water and seek medical attention .

Zukünftige Richtungen

Sphinx31 has shown potential in the treatment of diseases such as neovascular eye disease and cancer . It has been suggested that further development of SRPK inhibitors like Sphinx31 could be beneficial for treatment of age-related macular degeneration . Additionally, Sphinx31 has been suggested as a potential therapeutic target for overcoming resistance in non-small cell lung cancer .

Eigenschaften

IUPAC Name

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURLRACCOCGFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphinx31

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.